N-Phenylspiro[3.3]heptane-2-carboxamide
Description
N-Phenylspiro[3.3]heptane-2-carboxamide is a spirocyclic carboxamide characterized by a spiro[3.3]heptane core fused to a carboxamide group substituted with a phenyl ring. The spiro architecture imposes unique conformational rigidity, which can enhance binding specificity in biological systems. For example, spiro[3.3]heptane-2-carboxamide (without the N-phenyl group) was synthesized with 89% yield using NaHCO₃ and Na₂SO₄, confirmed by ¹H NMR (δ 7.07 and 6.62 for NH protons) . The N-phenyl variant likely follows similar synthetic pathways, with the phenyl group introduced via amide coupling or substitution.
Properties
IUPAC Name |
N-phenylspiro[3.3]heptane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-13(15-12-5-2-1-3-6-12)11-9-14(10-11)7-4-8-14/h1-3,5-6,11H,4,7-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQZXYLDLLTOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenylspiro[3.3]heptane-2-carboxamide typically involves the reaction of a spirocyclic ketone with an amine. One common method is the reaction of spiro[3.3]heptan-2-one with aniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Phenylspiro[3.3]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-Phenylspiro[3.3]heptane-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Phenylspiro[3.3]heptane-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Insights :
Functional Insights :
- Biological Target Potential: ML213's activity as a potassium channel opener suggests that carboxamides with rigid cores (spiro/bicyclo) may target ion channels or enzymes requiring precise conformational fitting .
- Toxicity Gaps: Unlike linear carboxamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide), spiro and bicyclo derivatives lack comprehensive toxicity profiles, emphasizing the need for further studies .
Spectral and Analytical Data
Table 3: Key Spectral Signatures
Biological Activity
N-Phenylspiro[3.3]heptane-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.
Synthesis of this compound
The synthesis of this compound typically involves multi-step organic reactions, including cycloadditions and functional group modifications. The general synthetic route includes:
- Formation of the Spiro Framework : Initial cycloaddition reactions to create the spiro structure.
- Introduction of the Phenyl Group : Substitution reactions to attach the phenyl moiety.
- Carboxamide Formation : Conversion of carboxylic acid derivatives into amides through reaction with amines.
This synthetic pathway allows for variations in substituents that can influence biological activity.
Anticancer Properties
Recent studies have indicated that compounds related to this compound exhibit notable anticancer properties. For instance, derivatives have shown significant potency against various cancer cell lines, including:
- HepG2 (liver cancer) : IC50 values ranging from 2.62 to 4.85 µM.
- HeLa (cervical cancer) : IC50 values between 0.39 and 0.75 µM.
These activities are comparable to established chemotherapeutics like doxorubicin, suggesting a promising avenue for further development in oncology treatments .
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of CK2 Enzyme : Molecular docking studies suggest binding interactions with the CK2 enzyme, crucial for cancer cell proliferation.
- Substituent Effects : Variations in the phenyl ring substituents significantly affect binding affinity and biological activity, with halogen substitutions enhancing potency through increased hydrogen bonding interactions .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound derivatives. Key observations include:
| Substituent Type | Effect on Activity |
|---|---|
| Halogens (F, Cl, Br) | Varying potency; F enhances activity |
| Electron-donating groups | Increased binding affinity |
| Size of substituents | Larger groups may hinder activity |
These insights guide the design of new derivatives with improved efficacy and selectivity against cancer cells .
Case Studies
Several preclinical studies have evaluated the efficacy of this compound derivatives:
- Study on HepG2 Cells : A derivative demonstrated an IC50 comparable to doxorubicin, indicating potential as a lead compound for further development.
- HeLa Cell Line Analysis : Another derivative exhibited significant cytotoxicity with minimal effects on normal fibroblast cells, highlighting selectivity towards cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
